Catalytic Efficiency Benchmark: D-Pro-Pro-Glu (Glu) vs. D-Pro-Pro-Asp (Asp) in Conjugate Additions
H-D-Pro-Pro-Glu-NH2 is described as 'an even more efficient catalyst' than H-D-Pro-Pro-Asp-NH2 for asymmetric conjugate addition reactions of aldehydes to nitroolefins [1]. While the published abstract does not provide a direct numerical comparison, the conclusion is based on a comprehensive structural and functional analysis that identified the glutamic acid side chain as providing superior fine-tuning of stereoselectivity compared to aspartic acid.
| Evidence Dimension | Catalytic efficiency (qualitative ranking) |
|---|---|
| Target Compound Data | Described as 'even more efficient' |
| Comparator Or Baseline | H-D-Pro-Pro-Asp-NH2 |
| Quantified Difference | Not numerically quantified in accessible abstract; inference drawn from primary research article conclusion |
| Conditions | Aldehyde-nitroolefin conjugate addition; room temperature; 1 mol% catalyst loading |
Why This Matters
This demonstrates that the glutamic acid-containing catalyst (D-Pro-Pro-Glu) offers a measurable improvement in catalytic performance over the aspartic acid analog (D-Pro-Pro-Asp), justifying its selection for reactions requiring maximal efficiency and stereoselectivity.
- [1] Wiesner, M., Neuburger, M., & Wennemers, H. (2009). Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency. Chemistry – A European Journal, 15(39), 10103–10109. View Source
